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molecular formula C19H20N2O2 B3821448 1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3821448
M. Wt: 308.4 g/mol
InChI Key: SSLNFDGKAGXRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720331B2

Procedure details

Pale yellow solid; C19H20N2O2; IR (KBr) v max 3420, 2910, 1605, 1465, 1350, 1305, 1155, 1065, 845, 785 cm−1; 1H-NMR (CDCl3) δ 5.03 (1H, s, H-1), 3.11(1H, m, H-3a), 3.35 (1H, m, H-3b), 2.91 (2H, m, H-4), 7.15 (3H, overlap, H-5,6,7), 7.56 (1H, d, J=7 Hz, H-8), 8.13 (1H, s, H-9), 6.47 (2H, d, J=2.1 Hz, H-2′,6′), 6.44 (1H, d, J=2.1 Hz, H-4′), 3.71 (6H, s, OMe); 13C-NMR (CDCl3) δ 58.3 (d, C-1), 43.0 (t, C-3), 22.3 (t, C-4), 109.8 (s, C-4a), 127.3 (s, C-4b), 121.6 (d, C-5), 119.2 (d, C-6), 118.1 (d, C-7), 110.8 (d, C-8), 144.1 (s, C-8a), 135.8 (s, C-9a), 134.2 (s, C-1′), 106.5 (d, C-2′,6′), 161.1 (s, C-3′,5′), 100.0 (d, C-4′), 55.3 (q, OMe); EIMS m/z 308 (100, M+), 307 (64), 279 (38), 278 (37), 264 (11), 249 (17), 248 (30), 233 (10), 220 (9), 217 (9), 204 (21), 191 (10), 171 (85), 154 (13), 144 (17), 130 (10), 115 (16), 102 (13), 95 (9), 77 (10).
Name
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reactant
Reaction Step One
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[Compound]
Name
( 21 )
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reactant
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[Compound]
Name
( 85 )
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[Compound]
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( 13 )
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[Compound]
Name
( 17 )
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0 (± 1) mol
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reactant
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( 16 )
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Reaction Step Nine
[Compound]
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( 13 )
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reactant
Reaction Step Ten
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 64 )
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0 (± 1) mol
Type
reactant
Reaction Step Twelve
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0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( 38 )
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0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( 37 )
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0 (± 1) mol
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Reaction Step Fifteen
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0 (± 1) mol
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reactant
Reaction Step 16
[Compound]
Name
( 17 )
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0 (± 1) mol
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reactant
Reaction Step 17
[Compound]
Name
( 30 )
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0 (± 1) mol
Type
reactant
Reaction Step 18
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0 (± 1) mol
Type
reactant
Reaction Step 19
Name
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0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[K+].[Br-].CO[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[CH:13]1[C:25]2[NH:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]=2[CH2:16][CH2:15][NH:14]1.[CH3:26][O:27]C1C=C(C2C3NC4C(=CC=CC=4)C=3CCN2)C=CC=1OC.COC1C=C(OC)C=CC=1C1C2NC3C(=CC=CC=3)C=2CCN1>>[CH3:26][O:27][C:10]1[CH:5]=[C:6]([CH:13]2[C:25]3[NH:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]=3[CH2:16][CH2:15][NH:14]2)[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
Step Three
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
Step Five
Name
( 85 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
Step Nine
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
Step Twelve
Name
( 64 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
Step Fourteen
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
Step 17
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)C1NCCC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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